ethyl 7-chloro-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-chloro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO2 . It has a molecular weight of 223.66 .
Molecular Structure Analysis
The InChI code for ethyl 7-chloro-1H-indole-2-carboxylate is 1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 7-chloro-1H-indole-2-carboxylate is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 7-chloro-1H-indole-2-carboxylate is a compound used in the synthesis of various indole derivatives. It serves as a key intermediate in the creation of structurally diverse indole-based compounds, often employed in chemical research and pharmaceutical development (Tani et al., 1996).
- Studies have shown that this compound can undergo different chemical transformations. For instance, its reactivity with various reagents under Friedel-Crafts acylation conditions has been explored to produce a range of ethyl 3-acylindole-2-carboxylates (Murakami et al., 1988).
- Additionally, the compound has been used in the study of ozonolysis reactions. Ethyl indole-2-carboxylate, a related derivative, was involved in research exploring the formation of stable solvent-trapped carbonyl oxides, a novel finding in the ozonolysis of indole derivatives (Lee et al., 1996).
Applications in Synthesis of Complex Molecules
- The compound is instrumental in the synthesis of complex molecular structures, such as indole-based pharmacological agents. It has been utilized in the formation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, showcasing its versatility in synthetic organic chemistry (Cucek & Verček, 2008).
- Researchers have also employed ethyl 7-chloro-1H-indole-2-carboxylate in the development of anti-viral agents. For example, its derivatives were studied for their potential anti-hepatitis B virus activities, indicating its significance in medicinal chemistry (Zhao et al., 2006).
Safety And Hazards
Ethyl 7-chloro-1H-indole-2-carboxylate is associated with several hazard statements including H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 7-chloro-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDPSWAIDXFYTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-chloro-1H-indole-2-carboxylate |
Synthesis routes and methods
Procedure details
Citations
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